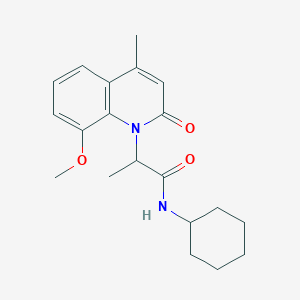![molecular formula C18H14FN3O3S B4720190 3-fluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4720190.png)
3-fluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide
Vue d'ensemble
Description
3-fluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide, also known as GSK-J4, is a chemical compound that has gained significant interest in recent years due to its potential in scientific research. It is a selective inhibitor of the enzyme Jumonji C domain-containing histone demethylases (JMJD3) and UTX, which are involved in the epigenetic regulation of gene expression.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide involves the inhibition of JMJD3 and UTX, which are members of the Jumonji C domain-containing histone demethylase family. These enzymes catalyze the removal of methyl groups from histone H3 lysine 27 (H3K27), leading to the activation of gene expression. By inhibiting these enzymes, 3-fluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide can prevent the demethylation of H3K27 and suppress gene expression.
Biochemical and Physiological Effects:
3-fluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by suppressing the expression of oncogenes and inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines. In addition, 3-fluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide has been shown to promote the differentiation of stem cells into specific cell types by regulating gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-fluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide is its selectivity for JMJD3 and UTX, which allows for the specific inhibition of these enzymes without affecting other histone demethylases. This makes it a valuable tool for studying the role of these enzymes in epigenetic regulation. However, one of the limitations of 3-fluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide is its low solubility, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3-fluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide. One area of interest is the development of more potent and selective inhibitors of JMJD3 and UTX. Another area of interest is the investigation of the role of these enzymes in various diseases, such as cancer and inflammatory disorders. In addition, the use of 3-fluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide in combination with other epigenetic modifiers, such as histone deacetylase inhibitors, may have synergistic effects on gene expression and provide new therapeutic options for various diseases.
Applications De Recherche Scientifique
3-fluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide has been extensively studied for its potential in scientific research, particularly in the field of epigenetics. It has been shown to inhibit the activity of JMJD3 and UTX, which are involved in the demethylation of histone H3 lysine 27 (H3K27) and play a crucial role in the regulation of gene expression. By inhibiting these enzymes, 3-fluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide can alter the epigenetic landscape of cells and affect gene expression patterns.
Propriétés
IUPAC Name |
3-fluoro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3S/c19-14-5-3-4-13(12-14)18(23)21-15-7-9-16(10-8-15)26(24,25)22-17-6-1-2-11-20-17/h1-12H,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZSWAYTVOXQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



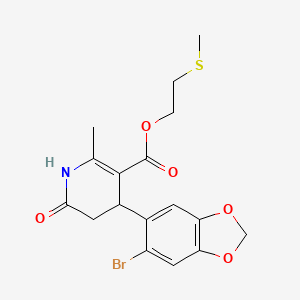
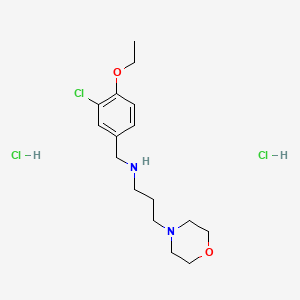
![2,6-difluoro-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B4720121.png)
![N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4720126.png)
![4-[(4-nitrophenyl)thio]benzyl N-2-furoylglycinate](/img/structure/B4720132.png)
![1-(2-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4720137.png)
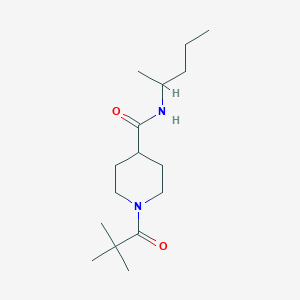
![3-{2-[(2-methylbenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4720152.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4720155.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide](/img/structure/B4720160.png)
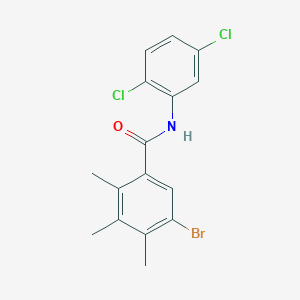
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B4720177.png)

